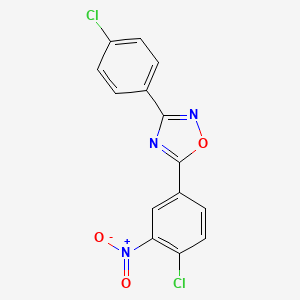![molecular formula C15H16N4O B10931279 1-ethyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10931279.png)
1-ethyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-4-{[(E,2E)-3-PHENYL-2-PROPENYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .
Preparation Methods
The synthesis of pyrazole derivatives, including 1-ETHYL-4-{[(E,2E)-3-PHENYL-2-PROPENYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE, typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the use of a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Industrial production methods often employ transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and selectivity .
Chemical Reactions Analysis
1-ETHYL-4-{[(E,2E)-3-PHENYL-2-PROPENYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bromine for oxidation and hydrazine for condensation reactions . Major products formed from these reactions include 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, it has been studied for its potential as an antimicrobial, antifungal, anti-inflammatory, and anticancer agent . In the industry, it is used in the development of fungicides and other agrochemicals .
Mechanism of Action
The mechanism of action of 1-ETHYL-4-{[(E,2E)-3-PHENYL-2-PROPENYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
1-ETHYL-4-{[(E,2E)-3-PHENYL-2-PROPENYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives, such as 3-methyl-1-phenyl-1H-pyrazol-5-ol and 3(5)-aminopyrazoles . These compounds share similar structural features but differ in their substituents, which can affect their biological activities and applications .
Properties
Molecular Formula |
C15H16N4O |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-ethyl-4-[[(E)-3-phenylprop-2-enylidene]amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-2-19-14(15(16)20)13(11-18-19)17-10-6-9-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H2,16,20)/b9-6+,17-10? |
InChI Key |
IEECGEQTGINNGF-HHRCYLICSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)N=C/C=C/C2=CC=CC=C2)C(=O)N |
Canonical SMILES |
CCN1C(=C(C=N1)N=CC=CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-1-methyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931203.png)
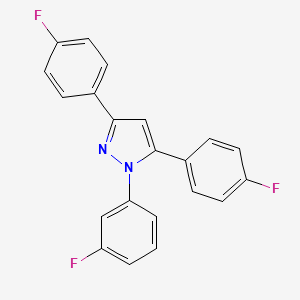
![N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931232.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-fluorobenzyl)-1H-pyrazole](/img/structure/B10931238.png)
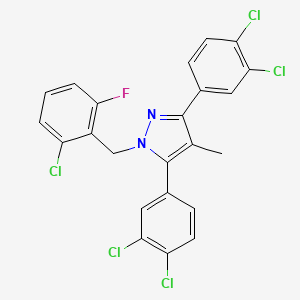
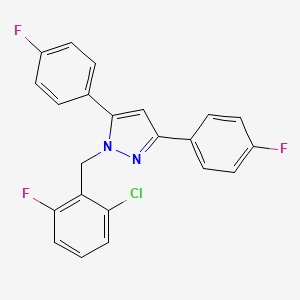
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)naphthalene-2-sulfonamide](/img/structure/B10931251.png)
![4-(1-adamantylmethyl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10931256.png)
![3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B10931263.png)
![Methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10931268.png)
![ethyl 1-ethyl-6-[(4-methyl-1H-pyrazol-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10931270.png)
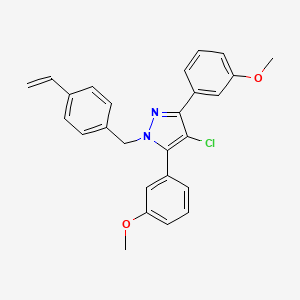
![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10931274.png)
